2,7-Dichloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 7th positions of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with chloroformates or carboxylic acid derivatives under acidic conditions . The reaction conditions often require heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction of nitro groups to amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysis (PTC) can also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
2,7-Dichloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct properties and applications.
Uniqueness
2,7-Dichloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of chlorine atoms, which can significantly influence its reactivity and biological activity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
InChI Key |
MAPQNQXPLBNGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)Cl |
Origin of Product |
United States |
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